Cas no 2171684-40-3 (4-(1-amino-2-methoxyethyl)-1-methylpiperidin-4-ol)

4-(1-amino-2-methoxyethyl)-1-methylpiperidin-4-ol 化学的及び物理的性質
名前と識別子
-
- 4-(1-amino-2-methoxyethyl)-1-methylpiperidin-4-ol
- EN300-1640968
- 2171684-40-3
-
- インチ: 1S/C9H20N2O2/c1-11-5-3-9(12,4-6-11)8(10)7-13-2/h8,12H,3-7,10H2,1-2H3
- InChIKey: XSHJJEMDDHERLO-UHFFFAOYSA-N
- ほほえんだ: OC1(C(COC)N)CCN(C)CC1
計算された属性
- せいみつぶんしりょう: 188.152477885g/mol
- どういたいしつりょう: 188.152477885g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 156
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -1.1
- トポロジー分子極性表面積: 58.7Ų
4-(1-amino-2-methoxyethyl)-1-methylpiperidin-4-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1640968-1.0g |
4-(1-amino-2-methoxyethyl)-1-methylpiperidin-4-ol |
2171684-40-3 | 1g |
$728.0 | 2023-06-04 | ||
Enamine | EN300-1640968-2.5g |
4-(1-amino-2-methoxyethyl)-1-methylpiperidin-4-ol |
2171684-40-3 | 2.5g |
$1428.0 | 2023-06-04 | ||
Enamine | EN300-1640968-10.0g |
4-(1-amino-2-methoxyethyl)-1-methylpiperidin-4-ol |
2171684-40-3 | 10g |
$3131.0 | 2023-06-04 | ||
Enamine | EN300-1640968-0.05g |
4-(1-amino-2-methoxyethyl)-1-methylpiperidin-4-ol |
2171684-40-3 | 0.05g |
$612.0 | 2023-06-04 | ||
Enamine | EN300-1640968-2500mg |
4-(1-amino-2-methoxyethyl)-1-methylpiperidin-4-ol |
2171684-40-3 | 2500mg |
$2211.0 | 2023-09-22 | ||
Enamine | EN300-1640968-1000mg |
4-(1-amino-2-methoxyethyl)-1-methylpiperidin-4-ol |
2171684-40-3 | 1000mg |
$1129.0 | 2023-09-22 | ||
Enamine | EN300-1640968-250mg |
4-(1-amino-2-methoxyethyl)-1-methylpiperidin-4-ol |
2171684-40-3 | 250mg |
$1038.0 | 2023-09-22 | ||
Enamine | EN300-1640968-0.5g |
4-(1-amino-2-methoxyethyl)-1-methylpiperidin-4-ol |
2171684-40-3 | 0.5g |
$699.0 | 2023-06-04 | ||
Enamine | EN300-1640968-0.25g |
4-(1-amino-2-methoxyethyl)-1-methylpiperidin-4-ol |
2171684-40-3 | 0.25g |
$670.0 | 2023-06-04 | ||
Enamine | EN300-1640968-0.1g |
4-(1-amino-2-methoxyethyl)-1-methylpiperidin-4-ol |
2171684-40-3 | 0.1g |
$640.0 | 2023-06-04 |
4-(1-amino-2-methoxyethyl)-1-methylpiperidin-4-ol 関連文献
-
Fuping Zhang,Liu Liu,Long Chen,Yulin Shi New J. Chem., 2020,44, 10613-10620
-
Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
-
Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
-
Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
-
Christopher R. Clough,Peter Müller,Christopher C. Cummins Dalton Trans., 2008, 4458-4463
-
Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
-
Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
-
Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
4-(1-amino-2-methoxyethyl)-1-methylpiperidin-4-olに関する追加情報
Comprehensive Overview of 4-(1-amino-2-methoxyethyl)-1-methylpiperidin-4-ol (CAS No. 2171684-40-3): Properties, Applications, and Innovations
In the rapidly evolving field of pharmaceutical and chemical research, 4-(1-amino-2-methoxyethyl)-1-methylpiperidin-4-ol (CAS No. 2171684-40-3) has emerged as a compound of significant interest. This molecule, characterized by its unique structural features, is gaining attention for its potential applications in drug discovery and development. Researchers are particularly intrigued by its piperidine core and amino-methoxyethyl side chain, which contribute to its versatile reactivity and biological activity.
The compound's CAS number 2171684-40-3 serves as a critical identifier in global chemical databases, ensuring accurate referencing in scientific literature. Its systematic name, 4-(1-amino-2-methoxyethyl)-1-methylpiperidin-4-ol, reflects its precise molecular architecture, which includes a hydroxyl group at the 4-position of the piperidine ring. This structural motif is increasingly recognized for its potential in modulating central nervous system (CNS) targets, making it relevant to current research trends in neuropharmacology.
Recent studies have highlighted the importance of N-methylpiperidine derivatives in medicinal chemistry, particularly in the development of novel therapeutic agents. The presence of both amino and methoxy functional groups in this compound suggests potential for diverse interactions with biological targets. This aligns with growing interest in multi-target drug design strategies, a hot topic in pharmaceutical research that addresses complex diseases through polypharmacology approaches.
From a synthetic chemistry perspective, 4-(1-amino-2-methoxyethyl)-1-methylpiperidin-4-ol presents interesting challenges and opportunities. The compound's stereochemistry and the presence of multiple functional groups make it a valuable intermediate for the construction of more complex molecular architectures. Current research trends emphasize the importance of such building blocks in fragment-based drug discovery, where modular assembly of molecular fragments accelerates lead optimization processes.
The pharmaceutical industry's increasing focus on small molecule therapeutics has brought compounds like 2171684-40-3 into the spotlight. With the rise of precision medicine and personalized therapies, researchers are particularly interested in molecules that can be readily modified to optimize pharmacokinetic properties. The structural flexibility of this compound makes it amenable to various chemical modifications, addressing current demands for drug candidates with improved bioavailability and target selectivity.
In the context of green chemistry initiatives, the synthesis and application of 4-(1-amino-2-methoxyethyl)-1-methylpiperidin-4-ol are being evaluated for their environmental impact. Modern pharmaceutical development prioritizes sustainable processes, and this compound's potential for efficient synthesis routes aligns with industry-wide efforts to reduce waste and energy consumption. Researchers are exploring catalytic methods and continuous flow chemistry approaches to optimize its production.
The compound's relevance extends to current investigations into blood-brain barrier penetration, a critical factor in CNS drug development. Its molecular weight and polarity profile suggest potential for central activity, making it a subject of interest in studies targeting neurological disorders. This connection to high-impact research areas enhances its significance in contemporary medicinal chemistry.
Quality control and analytical characterization of CAS 2171684-40-3 represent another area of active investigation. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are being employed to establish rigorous purity standards. These efforts support the compound's reliable use in research settings and potential pharmaceutical applications.
As the scientific community continues to explore structure-activity relationships in drug design, 4-(1-amino-2-methoxyethyl)-1-methylpiperidin-4-ol serves as an important case study. Its balanced combination of hydrophilic and lipophilic properties makes it particularly valuable for probing pharmacological space. This characteristic addresses current challenges in drug discovery, where achieving optimal physicochemical properties remains a key objective.
The future research directions for this compound may include exploration of its potential in addressing emerging health concerns, such as age-related neurological conditions or metabolic disorders. Its structural features suggest possible utility in developing treatments for conditions where current therapeutic options remain limited, positioning it as a molecule with significant untapped potential in biomedical research.
2171684-40-3 (4-(1-amino-2-methoxyethyl)-1-methylpiperidin-4-ol) 関連製品
- 52583-26-3(3-O-Methyl-L-DOPA 4-Glucuronide)
- 123637-77-4(6-(bromomethyl)-2-chloroquinoline)
- 2171652-28-9(3-amino(cyclobutyl)methyl-8-methyl-8-azabicyclo3.2.1octan-3-ol)
- 1807216-05-2(Methyl 2-bromomethyl-5-cyano-4-(difluoromethoxy)benzoate)
- 1707403-00-6(2-(2,4-Dimethoxy-phenyl)-2-methyl-morpholine)
- 25412-71-9(4-ethoxy-benzamidine)
- 211738-66-8(methyl 4-bromo-1-methyl-pyrazole-3-carboxylate)
- 660417-41-4(methyl 5-(3-chlorophenyl)isoxazole-3-carboxylate)
- 1431963-23-3(3-Fluoro-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]aniline;hydrochloride)
- 1499380-82-3(1-(3-bromo-4-chlorophenyl)-1H-pyrazole-3-carboxylic acid)




